Superior Antibacterial Potency of the N-Phenyl Moiety Against P. aeruginosa and B. subtilis
A comparative study of 17 synthetic 1-substituted 1,2,4-triazoles demonstrated that compounds bearing an N-phenyl ring exhibited significantly higher antibacterial potency. The study found that for B. subtilis and P. aeruginosa, the IC50 and MIC values of the most effective triazoles were several times lower than those of ampicillin, and the N-phenyl substitution was a critical determinant of this enhanced activity [1].
| Evidence Dimension | Antibacterial Potency (Relative to Ampicillin) |
|---|---|
| Target Compound Data | Most effective triazoles have an N-phenyl ring or benzimidinoyl ring substituted with one or several chlorine atoms |
| Comparator Or Baseline | Ampicillin |
| Quantified Difference | IC50 and MIC values several times higher than with ampicillin |
| Conditions | In vitro antibacterial assay against Bacillus subtilis and Pseudomonas aeruginosa |
Why This Matters
This class-level evidence supports the selection of N-phenyl-substituted triazoles, like the target compound, as a privileged scaffold for developing potent antibacterial agents, particularly against Gram-negative pathogens where activity is often challenging.
- [1] Jantová S, et al. Antibacterial effects of some 1-substituted 1,2,4-triazoles. Folia Microbiologica. 1998;43(1):75-78. View Source
